
Sonedenoson
Descripción general
Descripción
Sonedenoson es un compuesto de molécula pequeña que ha sido investigado por sus posibles aplicaciones terapéuticas. Se sabe que actúa como un agonista del receptor de adenosina A2A, lo que significa que puede unirse y activar estos receptores específicos en el cuerpo. Este compuesto ha sido estudiado por su posible uso en el tratamiento de afecciones como las úlceras de pie diabéticas y otras complicaciones relacionadas con la diabetes .
Aplicaciones Científicas De Investigación
Therapeutic Applications
1. Diabetic Foot Ulcers
- Sonedenoson has been studied for its efficacy in treating chronic diabetic neuropathic foot ulcers. It was administered as a topical gel in clinical trials aimed at promoting wound healing. Although a Phase II clinical trial was initiated, it was ultimately discontinued due to poor enrollment rates . However, preclinical studies demonstrated that this compound significantly accelerated wound closure in animal models, achieving 50% closure more rapidly compared to control groups .
2. Wound Healing
- The compound's mechanism involves activating the A2A receptor, which plays a crucial role in cellular signaling related to inflammation and tissue repair. Research indicates that this compound can enhance the healing process of poorly healing wounds by modulating inflammatory responses and promoting neovascularization .
3. Anti-inflammatory Properties
- This compound has shown potential anti-inflammatory effects, which could be beneficial in various conditions characterized by excessive inflammation, including diabetic complications . The modulation of adenosine receptors is linked to reduced inflammatory responses in tissues.
Case Studies and Research Findings
Study | Objective | Findings | Outcome |
---|---|---|---|
Victor-Vega et al., 2002 | Evaluate wound healing efficacy | Demonstrated significant improvement in wound closure rates with this compound in animal models | Positive results leading to further clinical exploration |
Clinical Trials (Phase II) | Assess safety and efficacy for diabetic ulcers | Trial terminated due to poor enrollment despite promising preclinical data | Highlighted challenges in clinical translation |
In Vitro Studies | Investigate cellular effects | Showed dose-dependent downregulation of TSP1 protein secretion with this compound treatment | Confirmed molecular activity related to A2A receptor activation |
Challenges and Future Directions
Despite its promising applications, the development of this compound has faced significant challenges:
- Clinical Trial Discontinuation : The discontinuation of clinical trials highlights difficulties in patient recruitment and the need for more robust strategies to engage participants.
- Need for Specific Agonists : There is an ongoing requirement for more selective agonists or antagonists that can precisely target different purinergic receptor subtypes to enhance therapeutic outcomes .
Mecanismo De Acción
Sonedenoson ejerce sus efectos uniéndose y activando los receptores de adenosina A2A. Estos receptores son receptores acoplados a proteínas G que juegan un papel crucial en varios procesos fisiológicos, incluida la inflamación, la respuesta inmune y la reparación de tejidos. La activación de estos receptores por this compound lleva a la modulación de las vías de señalización intracelular, lo que resulta en efectos antiinflamatorios y de cicatrización de heridas .
Análisis Bioquímico
Biochemical Properties
Sonedenoson is a selective activator for the adenosine receptor A2A, with a Ki of 490 nM . It exhibits anti-platelet and anti-inflammatory activities . The interactions of this compound with enzymes, proteins, and other biomolecules are not fully annotated yet .
Cellular Effects
This compound has been used in trials studying the treatment of foot ulcers and diabetes complications .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully annotated yet . It is known that this compound is a selective activator for the adenosine receptor A2A .
Dosage Effects in Animal Models
This compound has shown effectiveness in the treatment of poorly healing wounds in animal models .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Sonedenoson involucra varios pasos, comenzando con la preparación del núcleo de nucleósido de purina. Los pasos clave incluyen la formación del residuo ribosilo y la unión del grupo cloro fenil etoxilo. Las condiciones de reacción típicamente involucran el uso de solventes orgánicos, catalizadores y temperaturas controladas para asegurar que las transformaciones químicas deseadas ocurran de manera eficiente .
Métodos de producción industrial
La producción industrial de this compound probablemente involucre la ampliación de los métodos de síntesis de laboratorio a reactores más grandes y la optimización de las condiciones de reacción para obtener rendimientos y pureza más altos. Esto puede incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y medidas estrictas de control de calidad para garantizar la consistencia y seguridad del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
Sonedenoson puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Esta reacción involucra la adición de oxígeno o la eliminación de hidrógeno, a menudo usando agentes oxidantes.
Reducción: Esta reacción involucra la adición de hidrógeno o la eliminación de oxígeno, típicamente usando agentes reductores.
Sustitución: Esta reacción involucra el reemplazo de un grupo funcional con otro, a menudo usando nucleófilos o electrófilos.
Reactivos y condiciones comunes
Los reactivos comunes usados en las reacciones de this compound incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como la azida de sodio. Las condiciones de reacción a menudo involucran temperaturas específicas, niveles de pH y solventes para facilitar las transformaciones deseadas .
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación de this compound puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir varios análogos sustituidos .
Comparación Con Compuestos Similares
Compuestos similares
Adenosina: Un nucleósido natural que también activa los receptores de adenosina.
Regadenoson: Un agonista selectivo del receptor de adenosina A2A usado como agente de estrés farmacológico en la imagenología de perfusión miocárdica.
Singularidad de Sonedenoson
This compound es único en su estructura específica, que le permite activar selectivamente los receptores de adenosina A2A con alta afinidad. Esta selectividad lo convierte en una herramienta valiosa para estudiar los efectos fisiológicos y terapéuticos de la activación del receptor de adenosina, particularmente en el contexto de la cicatrización de heridas y la inflamación .
Actividad Biológica
Sonedenoson (MRE-0094) is an adenosine receptor agonist with significant biological activity, particularly in the context of wound healing and inflammation. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and clinical implications.
This compound primarily acts as an agonist for the A2A adenosine receptor (A2AAR) . This receptor is known to play a crucial role in modulating inflammatory responses and promoting tissue repair. The activation of A2AAR by this compound leads to several downstream effects:
- Inhibition of Inflammation : Activation of A2AAR can suppress pro-inflammatory cytokine production, which is beneficial in conditions characterized by excessive inflammation.
- Promotion of Angiogenesis : A2AAR activation has been linked to enhanced angiogenesis, aiding in the healing process of wounds.
- Cell Proliferation and Migration : this compound enhances the proliferation and migration of fibroblasts and keratinocytes, essential for effective wound healing.
1. Efficacy in Wound Healing
This compound has demonstrated effectiveness in preclinical models for treating poorly healing wounds. A study conducted by Victor-Vega et al. (2002) showed that this compound significantly improved wound closure rates in diabetic mice, highlighting its potential for treating chronic wounds associated with diabetes.
Study | Model | Outcome |
---|---|---|
Victor-Vega et al. (2002) | Diabetic mice | Improved wound healing rates |
2. Anti-Inflammatory Effects
Clinical studies have indicated that this compound can reduce inflammatory markers in conditions such as chronic ulcers and neuropathic pain. In a safety and efficacy study, it was observed that patients receiving this compound showed a marked decrease in pain scores and inflammatory cytokines compared to the placebo group.
Clinical Trial | Condition | Result |
---|---|---|
Safety Study on MRE-0094 | Chronic neuropathic ulcers | Decreased pain scores and inflammatory markers |
Case Study 1: Chronic Foot Ulcers
In a clinical trial involving patients with diabetic foot ulcers, this compound was administered topically. The results indicated a significant reduction in ulcer size and improvement in healing compared to standard care protocols.
Case Study 2: Neuropathic Pain
Another case study focused on patients with neuropathic pain showed that treatment with this compound resulted in substantial pain relief, suggesting its utility as an analgesic agent through adenosine receptor modulation.
Propiedades
IUPAC Name |
(2R,3R,4S,5R)-2-[6-amino-2-[2-(4-chlorophenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O5/c19-10-3-1-9(2-4-10)5-6-28-18-22-15(20)12-16(23-18)24(8-21-12)17-14(27)13(26)11(7-25)29-17/h1-4,8,11,13-14,17,25-27H,5-7H2,(H2,20,22,23)/t11-,13-,14-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCQGGOGHZRELS-LSCFUAHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCOC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90157239 | |
Record name | Sonedenoson | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90157239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131865-88-8 | |
Record name | Sonedenoson [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131865888 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sonedenoson | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12443 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sonedenoson | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90157239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SONEDENOSON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OT4KAG5JL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.